4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C9H10BrClN2O3S and a molecular weight of 341.61 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various applications in scientific research and industry .
Vorbereitungsmethoden
The synthesis of 4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine involves several steps. One common synthetic route includes the reaction of 5-bromo-4-chloropyridine with morpholine in the presence of a sulfonylating agent . The reaction conditions typically involve heating the reactants in a suitable solvent, such as dichloromethane or toluene, under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfonyl group can be further oxidized under specific conditions to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine can be compared with other similar compounds, such as:
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: This compound has a similar structure but differs in the position of the bromine and chlorine atoms.
4-[(6-chloropyridin-3-yl)sulfonyl]morpholine: This compound has a similar sulfonyl group but differs in the position of the chlorine atom on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity properties .
Eigenschaften
Molekularformel |
C9H10BrClN2O3S |
---|---|
Molekulargewicht |
341.61 g/mol |
IUPAC-Name |
4-(5-bromo-4-chloropyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C9H10BrClN2O3S/c10-7-5-12-6-8(9(7)11)17(14,15)13-1-3-16-4-2-13/h5-6H,1-4H2 |
InChI-Schlüssel |
LFHWUXQBGXGHTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CN=CC(=C2Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.